molecular formula C12H9NO3 B3094460 2-(3-Hydroxyphenyl)pyridine-3-carboxylic acid CAS No. 1258626-75-3

2-(3-Hydroxyphenyl)pyridine-3-carboxylic acid

Cat. No.: B3094460
CAS No.: 1258626-75-3
M. Wt: 215.20 g/mol
InChI Key: WYSKSTYHBWFPRN-UHFFFAOYSA-N
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Description

2-(3-Hydroxyphenyl)pyridine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C12H9NO3 and a molecular weight of 215.20 g/mol. This compound is part of the pyridinecarboxylic acid family, which are monocarboxylic derivatives of pyridine . It is known for its unique structure, which includes a hydroxyl group attached to a phenyl ring and a carboxylic acid group attached to a pyridine ring.

Preparation Methods

The synthesis of 2-(3-Hydroxyphenyl)pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the cocrystallization of pyridine carboxylic acid with squaric acid, resulting in the formation of pyridinium-3-carboxylic acid hydrogen squarate .

Chemical Reactions Analysis

2-(3-Hydroxyphenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The Suzuki–Miyaura coupling reaction is one of the key reactions it undergoes, where it forms carbon–carbon bonds with other organic groups . Common reagents used in these reactions include boron reagents and palladium catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-Hydroxyphenyl)pyridine-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a ligand for various metal complexes, including mercury (II) and samarium (III) . In biology and medicine, it has been studied for its potential insulinomimetic activities, where it forms complexes with vanadium (IV) that mimic the action of insulin . Additionally, it is used as a matrix for nucleotides in MALDI mass spectrometry analyses .

Comparison with Similar Compounds

2-(3-Hydroxyphenyl)pyridine-3-carboxylic acid can be compared with other pyridinecarboxylic acids, such as picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid) . While all these compounds share a pyridine ring with a carboxylic acid group, this compound is unique due to the presence of a hydroxyl group on the phenyl ring. This structural difference imparts distinct chemical and biological properties to the compound.

Properties

IUPAC Name

2-(3-hydroxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-9-4-1-3-8(7-9)11-10(12(15)16)5-2-6-13-11/h1-7,14H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSKSTYHBWFPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686956
Record name 2-(3-Hydroxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258626-75-3
Record name 2-(3-Hydroxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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